ON-013100

Übersicht

Beschreibung

ON-013100 is a potent antineoplastic agent known for its ability to inhibit the proliferation of various cancer cell lines. It acts as a mitotic inhibitor and can inhibit the expression of Cyclin D1, a protein crucial for cell cycle progression . This compound has shown significant activity against mantle cell lymphoma, breast cancer, gastric cancer, and esophageal cancer cell lines .

Vorbereitungsmethoden

Die Synthese von ON-013100 umfasst die Herstellung einer Mutterlauge durch Lösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), was zu einer Konzentration von 40 mg/mL führt . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Verbindung ist in verschiedenen Mengen für Forschungszwecke erhältlich .

Analyse Chemischer Reaktionen

ON-013100 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

ON-013100's chemical structure features multiple methoxy and sulfonyl groups, contributing to its unique biological activities. As a cyclin-dependent kinase inhibitor, it disrupts the phosphorylation processes essential for cell division, thereby inducing apoptosis in cancer cells. This mechanism is particularly valuable in targeting various cancer cell lines, including those resistant to conventional therapies .

Cancer Therapy

This compound has garnered attention for its potential therapeutic effects against various types of cancer. Its ability to inhibit tumor growth and interfere with cell cycle progression positions it as a promising candidate for further clinical development. Notably, ongoing research explores its use in combination therapies to enhance the efficacy of existing treatments .

Overcoming Drug Resistance

Research indicates that this compound can overcome certain resistance profiles in cancer cells. This characteristic is crucial in developing effective treatment regimens for patients who have not responded to traditional therapies .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate the inhibitory effects on cancer cell proliferation | This compound significantly reduced proliferation in multiple cancer cell lines, including those resistant to other treatments. |

| Study 2 | Assess potential in combination therapies | The compound enhanced the efficacy of standard chemotherapy agents when used in combination, leading to improved outcomes in vitro. |

| Study 3 | Investigate mechanisms of action | Detailed studies revealed that this compound induces apoptosis through specific pathways involving cyclin-dependent kinases. |

These findings underscore the versatility of this compound as a therapeutic agent in oncology.

Wirkmechanismus

ON-013100 exerts its effects by inhibiting the expression of Cyclin D1, a protein that plays a crucial role in cell cycle progression . This inhibition leads to cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells . The compound also induces apoptosis through the mitochondria-mediated pathway, involving the translocation of tBid to the mitochondria and the release of cytochrome c .

Vergleich Mit ähnlichen Verbindungen

ON-013100 ist einzigartig in seiner Fähigkeit, die Cyclin-D1-Expression zu hemmen und Apoptose in verschiedenen Krebszelllinien zu induzieren. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Löslichkeit und ihren spezifischen Anwendungen .

Biologische Aktivität

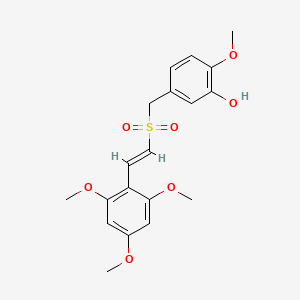

ON-013100, chemically known as (E)-2,4,6-trimethoxystyryl-3-hydroxy-4-methoxybenzyl sulfone, is a synthetic compound that has demonstrated significant biological activity, particularly as a potential anticancer agent. This article delves into its biological mechanisms, effects on various cancer cell lines, and ongoing clinical trials.

This compound is categorized as a potent kinase inhibitor. Its mechanism primarily involves the inhibition of cyclin D1 expression, which leads to cell cycle arrest at the G2/M phase. This arrest is characterized by spindle abnormalities that ultimately induce apoptosis in tumor cells. The compound has been shown to have minimal effects on normal cell viability while exhibiting robust cytotoxicity against a wide range of human cancer cell lines, including those that are drug-resistant .

In Vitro Studies and Findings

Several studies have investigated the effects of this compound on different cancer cell lines. A notable study focused on two colon cancer cell lines: drug-resistant Colo-205 and drug-sensitive Colo-320. The findings are summarized in the table below:

| Cell Line | Treatment Concentration | Metabolite Detected | Intact Drug Concentration (0h) | Intact Drug Concentration (9h) |

|---|---|---|---|---|

| Colo-205 | 20 μg/ml | Glucuronide metabolite | 0.41 μg/ml | 0.06 μg/ml |

| Colo-320 | 20 μg/ml | None | 2.88 μg/ml | 0.94 μg/ml |

The glucuronide metabolite was detected in the drug-resistant cells after treatment, while no such metabolite was found in the drug-sensitive cells . This suggests that this compound may have differential effects based on the resistance profile of the cancer cells.

Apoptotic Induction and Cell Cycle Arrest

The induction of apoptosis by this compound has been well-documented. In vitro studies indicated that treatment with this compound leads to significant apoptosis in over 100 tumor types tested, demonstrating its broad-spectrum efficacy against various malignancies . The compound's ability to induce apoptosis appears to be linked to its role in disrupting normal cell cycle progression, particularly through its effects on cyclin D1.

Case Studies and Clinical Trials

This compound is currently undergoing Phase I clinical trials for its efficacy in treating mantle cell lymphoma and acute lymphoid leukemia. These trials aim to evaluate both safety and preliminary efficacy in a clinical setting. The drug's progression through clinical trials underscores its potential as a novel therapeutic agent in oncology .

Research Findings Summary

The research findings regarding this compound can be summarized as follows:

- Cytotoxicity : Effective against a wide range of human cancer cell lines.

- Mechanism : Induces apoptosis via G2/M cell cycle arrest.

- Metabolite Analysis : Glucuronide metabolite detected predominantly in drug-resistant cell lines.

- Clinical Trials : Currently in Phase I for specific hematological malignancies.

Eigenschaften

IUPAC Name |

2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPUSRLWNSTQIK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865783-95-5 | |

| Record name | ON-013100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ON-013100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I19I491A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.